5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrano[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of a thiol group at the 2-position of the pyrimidine ring adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol typically involves multi-component reactions and cyclization processes. One common method is the [3+3] cyclization reaction, where a three-component condensation reaction is carried out using malononitrile, aryl aldehydes, and barbituric acid under catalytic conditions . Another approach involves the [4+2] cyclization process, which uses different starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions in the presence of suitable catalysts. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It can modulate various cellular pathways, including those involved in DNA repair, apoptosis, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and potential anticancer properties.
Thiazolo[3,2-a]pyrimidine derivatives: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for the development of CDK2 inhibitors.
Uniqueness
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is unique due to the presence of the thiol group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2OS |
---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2OS/c11-7-8-3-5-4-10-2-1-6(5)9-7/h3H,1-2,4H2,(H,8,9,11) |
InChI-Schlüssel |
WBEDHCPPVDYDEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1NC(=S)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.